5-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride
Overview
Description
5-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride: is an organic compound with the molecular formula C7H2BrClFNO2S It is a derivative of benzenesulfonyl chloride, featuring bromine, cyano, and fluorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride typically involves multi-step reactions starting from commercially available precursors. One common route includes:
Bromination: Starting with 2-cyano-4-fluorobenzenesulfonyl chloride, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Sulfonylation: The intermediate product is then subjected to sulfonylation using chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods often involve similar steps but are optimized for scale, yield, and cost-effectiveness. These methods may include continuous flow processes and the use of automated reactors to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Electrophilic Aromatic Substitution: The bromine and fluorine substituents can participate in further electrophilic aromatic substitution reactions, although the cyano group typically deactivates the aromatic ring towards such reactions.
Reduction: The cyano group can be reduced to an amine under appropriate conditions using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions (room temperature to 80°C).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed under controlled conditions to reduce the cyano group.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Amines: Formed by reduction of the cyano group.
Scientific Research Applications
5-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Material Science: Utilized in the modification of polymers and the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The cyano and fluorine groups can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2,4-difluorobenzenesulfonyl chloride
- 4-Fluorobenzenesulfonyl chloride
- 2-Cyano-4-fluorobenzenesulfonyl chloride
Comparison
Compared to similar compounds, 5-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride is unique due to the presence of both cyano and bromine substituents, which impart distinct electronic and steric properties. This uniqueness can influence its reactivity and the types of derivatives that can be synthesized from it.
Properties
IUPAC Name |
5-bromo-2-cyano-4-fluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFNO2S/c8-5-2-7(14(9,12)13)4(3-11)1-6(5)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPENGYZKBXRGEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)S(=O)(=O)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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